Weak cGAS Inhibition Contrasts with High-Affinity Benzylidene-Based Inhibitors
2-(4-Methoxybenzyl)malononitrile exhibits weak inhibitory activity against human cGAS, with an IC₅₀ of 69 μM [1]. In contrast, a benzylidene-based cGAS inhibitor (PF-06928215) demonstrates high-affinity inhibition with an IC₅₀ of 10 nM [2]. This substantial difference in potency (approximately 6,900-fold) underscores the critical role of the saturated versus unsaturated linker in determining binding affinity. The target compound's low potency makes it a suitable negative control or inactive scaffold for structure-activity relationship (SAR) studies.
| Evidence Dimension | Inhibition of human cGAS activity |
|---|---|
| Target Compound Data | IC₅₀ = 69,000 nM (69 μM) |
| Comparator Or Baseline | PF-06928215 (benzylidene-based cGAS inhibitor): IC₅₀ = 10 nM |
| Quantified Difference | 6,900-fold weaker inhibition |
| Conditions | Human cGAS (residues 2-522) expressed in Sf9 insect cells; surface plasmon resonance (SPR) assay |
Why This Matters
This stark potency difference validates the compound's role as a negative control in cGAS inhibitor screening and SAR studies.
- [1] BindingDB. BDBM50250107 CHEMBL4085628. Affinity Data for 2-(4-Methoxybenzyl)malononitrile. IC₅₀: 6.90E+4 nM. View Source
- [2] Hall, J., et al. Discovery of PF-06928215 as a High Affinity Inhibitor of cGAS Enabled by a Novel Fluorescence Polarization Assay. Pfizer. IC₅₀: 10 nM. View Source
